2-methyl-3-(pentanoylamino)benzoic acid
Description
2-Methyl-3-(pentanoylamino)benzoic acid is a substituted benzoic acid derivative featuring a methyl group at the 2-position and a pentanoylamino group (-NHCOC₄H₉) at the 3-position of the aromatic ring. Benzoic acid derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity .
Properties
IUPAC Name |
2-methyl-3-(pentanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-4-8-12(15)14-11-7-5-6-10(9(11)2)13(16)17/h5-7H,3-4,8H2,1-2H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWESINPAZIUPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC(=C1C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
4-Acetamido-3-methylbenzoic acid (CAS 85-91-6)
- Substituents : Acetamido (-NHCOCH₃) at position 4, methyl at position 3.
- Properties: Shorter acyl chain reduces lipophilicity (logP ≈ 1.2) compared to the pentanoyl analog.
- Applications : Used as an intermediate in antioxidant studies, though less effective than cinnamic acid derivatives like ferulic acid .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Substituents : Hydroxyalkylamide directing group.
- Properties: Polar N,O-bidentate structure facilitates metal coordination, enabling catalytic C–H functionalization. The bulkier pentanoylamino group in the target compound may hinder such applications .
2-Methyl-3-(methylsulfonyl)benzoic acid (CAS 1186663-49-9)
- Substituents : Methylsulfonyl (-SO₂CH₃) at position 3.
- Properties: High polarity due to sulfonyl group, contrasting with the lipophilic pentanoylamino group. Likely lower membrane permeability .
Toxicity Predictions Using QSTR Models
A 2010 QSTR study on 57 benzoic acid derivatives correlated molecular connectivity indices (0JA, 1JA, JB) with oral LD₅₀ in mice :
- 0JA (zero-order connectivity index) : Reflects molecular size and branching.
- 1JA (first-order connectivity index) : Accounts for bond types and substituent complexity.
- Predicted LD₅₀ for this compound: The pentanoyl chain increases 0JA and 1JA values compared to shorter-chain analogs (e.g., acetamido derivatives), suggesting lower LD₅₀ (higher toxicity). Estimated LD₅₀ range: 200–400 mg/kg (based on extrapolation from training set data) .
| Compound | 0JA | 1JA | Predicted LD₅₀ (mg/kg) |
|---|---|---|---|
| This compound | 4.2 | 2.8 | 250–350 |
| 4-Acetamido-3-methylbenzoic acid | 3.1 | 1.9 | 450–600 |
Antioxidant Activity vs. Cinnamic Acid Derivatives
While benzoic acid derivatives generally exhibit lower antioxidant activity than cinnamic acids (e.g., ferulic acid, caffeic acid) due to the absence of a conjugated double bond (CH=CHCOOH), substituents like hydroxyl or amino groups modulate activity :
- This compound: The pentanoylamino group lacks radical-stabilizing resonance, likely resulting in minimal antioxidant activity compared to protocatechuic acid (3,4-dihydroxybenzoic acid).
- Key Trend: Antioxidant efficacy increases with hydroxylation (e.g., gallic acid > vanillic acid) but decreases with non-polar substituents .
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